molecular formula C24H32N2O2 B287924 2-N,3-N-bis(4-butoxyphenyl)butane-2,3-diimine

2-N,3-N-bis(4-butoxyphenyl)butane-2,3-diimine

Cat. No.: B287924
M. Wt: 380.5 g/mol
InChI Key: PAYNIRHOBALWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine is an organic compound that belongs to the class of diimines It is characterized by the presence of two butoxyphenyl groups attached to a butanediimine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine typically involves the condensation of 4-butoxyaniline with 2,3-butanedione. The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the formation of the diimine linkage.

Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diimine to the corresponding diamine.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Quinones with butoxy substituents.

    Reduction: Diamines with butoxy substituents.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N’-Bis(4-methoxyphenyl)-2,3-butanediimine
  • N,N’-Bis(4-ethoxyphenyl)-2,3-butanediimine
  • N,N’-Bis(4-propoxyphenyl)-2,3-butanediimine

Comparison: N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and overall properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative may exhibit different electronic and steric effects, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-N,3-N-bis(4-butoxyphenyl)butane-2,3-diimine

InChI

InChI=1S/C24H32N2O2/c1-5-7-17-27-23-13-9-21(10-14-23)25-19(3)20(4)26-22-11-15-24(16-12-22)28-18-8-6-2/h9-16H,5-8,17-18H2,1-4H3

InChI Key

PAYNIRHOBALWIV-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCC)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCC)C

Origin of Product

United States

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